2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide
Description
2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic small molecule characterized by a 1,3-oxazole core substituted with a 3-bromophenyl group at the 5-position and a sulfanyl-acetamide linker connected to a 3,4,5-trimethoxyphenyl moiety.
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O5S/c1-25-15-8-14(9-16(26-2)19(15)27-3)23-18(24)11-29-20-22-10-17(28-20)12-5-4-6-13(21)7-12/h4-10H,11H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTJDTJMSNXCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the condensation of substituted aromatic aldehydes with appropriate amines and thiols. One common method involves the reaction of 3-bromobenzaldehyde with 2-mercapto-1,3-oxazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3,4,5-trimethoxyaniline under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antifungal agent.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The oxazole ring and bromophenyl group are believed to play a crucial role in binding to target proteins or enzymes, thereby inhibiting their activity. The trimethoxyphenyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis focusing on structural features, biological activities, and physicochemical properties:
Key Observations:
Core Heterocycle Influence: The 1,3-oxazole core in the target compound differs from 1,3,4-thiadiazole (e.g., Compound C, IC50 = 3.16 mM) and quinazolinone analogs (e.g., ), which show higher antitumor activity. Thiadiazole derivatives often exhibit enhanced cytotoxicity due to improved electron-withdrawing properties and metabolic stability . 1,3,4-Oxadiazole analogs (e.g., 8i) demonstrate moderate activity but superior thermal stability (m.p. > 260°C), suggesting the oxazole/oxadiazole balance may optimize both stability and potency .
Substituent Effects :
- The 3,4,5-trimethoxyphenyl group is a consistent pharmacophore across analogs, linked to tubulin inhibition and antiproliferative effects .
- The 3-bromophenyl substituent in the target compound may enhance lipophilicity and DNA intercalation compared to 4-chlorophenyl (8i) or phenethyl (Compound C) groups .
Biological Activity Trends: Thiadiazole derivatives (e.g., ) show lower IC50 values (12.7–15.28 mg/mL) than oxadiazole/chalcone hybrids (e.g., 8i), indicating thiadiazole’s superior potency in cancer models .
Physicochemical Properties
- Solubility : The 3-bromophenyl and trimethoxyphenyl groups may reduce aqueous solubility compared to analogs with polar acryloyl or pyridine substituents (e.g., 7d) .
- Thermal Stability : Oxazole derivatives (target) typically exhibit lower melting points (< 250°C) than oxadiazoles (8i, m.p. 261–262°C), impacting formulation strategies .
Biological Activity
The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic molecule that has recently garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound features a unique combination of oxazole and acetamide functional groups, which are crucial for its biological activity. The molecular formula is with a molecular weight of approximately 419.3 g/mol. The structure is characterized by the presence of a bromophenyl group and a trimethoxyphenyl moiety.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that derivatives of oxazole compounds exhibit varying degrees of antimicrobial activity. The specific compound has shown potential against certain Gram-positive bacteria. For instance, studies on related benzoxazole derivatives demonstrated selective antibacterial effects primarily against strains like Bacillus subtilis and limited efficacy against Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 25 µg/mL |
| Compound B | E. coli | Not active |
| Compound C | Staphylococcus aureus | 50 µg/mL |
2. Anticancer Properties
The anticancer activity of oxazole derivatives has been explored extensively. Studies have shown that compounds with similar structures can induce cytotoxic effects in various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxic Effects
A study evaluating the cytotoxicity of oxazole derivatives found that certain compounds led to a significant reduction in cell viability in MCF-7 cells at concentrations as low as 10 µM, suggesting that this compound may also exhibit similar properties .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may act by inhibiting specific enzymes involved in cellular processes, thereby disrupting the growth and proliferation of bacteria or cancer cells.
- Receptor Interaction : The oxazole ring may facilitate binding to cellular receptors, modulating their activity and influencing signal transduction pathways.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Construction of the 1,3-oxazole core by cyclization of appropriate precursors (e.g., bromophenyl-substituted reactants).
- Step 2 : Introduction of the sulfanyl-acetamide moiety via nucleophilic substitution or thiol-ene reactions.
- Key reagents : Triethylamine as a base, dichloromethane as a solvent, and controlled temperatures (20–25°C) to minimize side reactions .
- Yield optimization : Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine to sulfonyl chloride) are critical .
Q. Which characterization techniques are most effective for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm) .
- Purity assessment : HPLC with UV detection (>95% purity threshold) .
Q. How can researchers evaluate the compound’s stability under varying conditions?
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures.
- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy .
- Light sensitivity : Accelerated photostability studies under ICH guidelines .
Advanced Research Questions
Q. What experimental designs are recommended for assessing biological activity in cancer models?
-
In vitro antiproliferative assays : Use MTT or SRB assays on cell lines (e.g., MCF-7, A549) with IC calculations. Example
Cell Line IC (µM) Reference MCF-7 15.28 A549 12.7 -
Dose-response curves : 6–8 concentration points, triplicate measurements .
-
Control compounds : Include cisplatin or doxorubicin for activity benchmarking .
Q. How can structural-activity relationships (SAR) explain discrepancies in biological activity across analogs?
Q. What methodologies resolve crystallographic data inconsistencies during structural refinement?
- Software tools : SHELXL for high-resolution refinement. Use twin refinement for twinned crystals .
- Data validation : Check R (<0.05) and completeness (>95%) .
- Example : A reported structure (similar triazole analog) required anisotropic displacement parameters for non-H atoms to resolve electron density maps .
Q. How can oxidation/reduction reactions modify the compound’s functional groups for derivatization?
- Oxidation : Potassium permanganate converts sulfanyl to sulfonyl groups, altering polarity .
- Reduction : Sodium borohydride reduces acetamide carbonyls to alcohols, enabling further alkylation .
- Monitoring : TLC or LC-MS tracks reaction progress and byproduct formation .
Methodological Considerations
Q. What strategies optimize pharmacokinetic profiling in preclinical studies?
- ADME assays :
- Solubility : Shake-flask method in PBS (pH 7.4).
- Plasma stability : Incubate with rodent plasma (37°C, 1 hour) and quantify via LC-MS/MS .
- Metabolite identification : Microsomal incubation (CYP450 enzymes) and HRMS-based fragmentation .
Q. How should researchers design dose-escalation studies for in vivo toxicity evaluation?
Q. What analytical workflows validate compound identity in multi-step syntheses?
- Intermediate tracking : Offline LC-MS after each step.
- Critical step verification : -NMR for key intermediates (e.g., oxazole ring formation) .
- Purity thresholds : ≥95% by HPLC before proceeding to next step .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
